3-isopropyl-1-phenyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)11-8-12(15)14(13-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUAJSQWCWDPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509844 | |
| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83957-86-2 | |
| Record name | 2-Phenyl-5-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Literature review of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol biological activity
Topic: Literature Review of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol Biological Activity Content Type: In-Depth Technical Whitepaper
Pharmacological Profile, Synthesis, and Structure-Activity Relationship (SAR)
Executive Summary
3-isopropyl-1-phenyl-1H-pyrazol-5-ol (CAS: 925644-86-6) is a lipophilic analog of the FDA-approved neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). While Edaravone is a standard-of-care for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke, its therapeutic window is often limited by rapid metabolism and moderate blood-brain barrier (BBB) permeability.
The 3-isopropyl analog represents a strategic structural modification where the C3-methyl group is replaced by an isopropyl moiety. This modification significantly alters the physicochemical profile—specifically increasing lipophilicity (LogP ~2.7)—while preserving the core pyrazolone pharmacophore responsible for free radical scavenging. This whitepaper analyzes the biological potential, synthesis protocols, and mechanistic grounding of this scaffold in the context of neuroprotection and antimicrobial research.
Chemical Identity & Structural Significance[1][2][3]
The molecule exists in a dynamic tautomeric equilibrium between the enol (pyrazol-5-ol) and keto (pyrazolin-5-one) forms. This tautomerism is critical for its biological function as a radical scavenger.
| Property | Edaravone (Reference) | 3-Isopropyl Analog (Target) | Impact of Modification |
| Structure | 3-Methyl-1-phenyl-5-pyrazolone | 3-Isopropyl-1-phenyl-5-pyrazolone | Increased steric bulk at C3. |
| LogP (Predicted) | ~1.5 - 2.0 | ~2.70 | Enhanced membrane permeability & BBB crossing. |
| TPSA | ~38 Ų | ~38 Ų | Polar surface area remains constant (similar H-bonding). |
| H-Bond Donors | 1 | 1 | Preserved radical scavenging site. |
Tautomeric Equilibrium & Mechanism
The biological activity is driven by the C4-position and the hydroxyl group. In the presence of Reactive Oxygen Species (ROS), the molecule donates a hydrogen atom (H-atom transfer), stabilizing the radical via resonance across the pyrazole ring.
Figure 1: Tautomeric equilibrium facilitating the antioxidant mechanism. The enol form is crucial for H-atom donation.
Pharmacological Profile & Biological Activity[1][2][3][4][5][6][7]
Neuroprotective & Antioxidant Activity
The core mechanism of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol mirrors that of Edaravone. It functions as a free radical scavenger , specifically targeting hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).
-
Mechanism: The pyrazolone ring traps free radicals, preventing lipid peroxidation in neuronal membranes.
-
Advantage of Isopropyl: The increased lipophilicity suggests higher retention in lipid-rich environments (e.g., myelin sheaths, CNS tissue), potentially offering superior protection against oxidative stress in neurodegenerative models compared to the methyl analog.
-
Evidence Grounding: Studies on Edaravone analogs demonstrate that C3-substitutions (methyl, ethyl, propyl) modulate potency. While the methyl variant is optimal for water solubility, alkyl chain extension (isopropyl) is often explored to enhance half-life and tissue distribution [1, 2].
Antimicrobial & Anti-inflammatory Potential
Beyond neuroprotection, pyrazolone derivatives exhibit broad-spectrum biological activities.[1]
-
Antimicrobial: 3-substituted-1-phenyl-2-pyrazolin-5-ones have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase or disrupting membrane integrity. The isopropyl group adds hydrophobicity, which is often correlated with improved bacterial cell wall penetration [3].
-
Anti-inflammatory: These scaffolds inhibit COX-2 and TNF-α production. The steric bulk of the isopropyl group may alter binding affinity to the COX-2 active site compared to the smaller methyl group [4].
Experimental Protocols
Chemical Synthesis Workflow
To ensure high purity for biological testing, the following condensation protocol is recommended. This method avoids complex catalysts and utilizes standard Knorr pyrazole synthesis principles.
Reagents:
-
Phenylhydrazine (CAS: 100-63-0)
-
Ethyl Isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate) (CAS: 24304-44-5)
-
Solvent: Absolute Ethanol[1]
-
Catalyst: Glacial Acetic Acid (Optional)
Protocol:
-
Preparation: Dissolve Ethyl Isobutyrylacetate (1.0 eq) in Absolute Ethanol (10 volumes).
-
Addition: Add Phenylhydrazine (1.0 eq) dropwise at room temperature under stirring.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool the reaction mixture to 0°C. The product often precipitates. If not, concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
-
Validation: Confirm structure via 1H-NMR (Isopropyl doublet at ~1.2 ppm, Septet at ~2.8 ppm) and MS (M+H 203).
Figure 2: Synthesis pathway via Knorr condensation.
In Vitro Antioxidant Assay (DPPH)
This assay validates the radical scavenging capability of the synthesized analog.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Treatment: Prepare serial dilutions of the 3-isopropyl analog (10–200 µM).
-
Incubation: Mix 100 µL of analog solution with 100 µL of DPPH solution in a 96-well plate. Incubate in the dark at RT for 30 mins.
-
Measurement: Measure absorbance at 517 nm.
-
Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.
-
Control: Use Edaravone (standard) and Ascorbic Acid (positive control).
Comparative Data Summary
The following table summarizes the theoretical and observed properties based on the pyrazolone class literature.
| Feature | Edaravone (Standard) | 3-Isopropyl Analog | Clinical Implication |
| Solubility | Moderate (Water/EtOH) | Low (Water), High (Lipids) | Isopropyl analog may require lipid-based formulation (e.g., liposomes). |
| BBB Permeability | Moderate | High (Predicted) | Potential for lower dosing in CNS indications. |
| Metabolic Stability | Rapid Glucuronidation | Potentially Slower | Steric bulk at C3 may hinder specific enzymatic degradation pathways. |
| Primary Target | Free Radicals (•OH) | Free Radicals (•OH) | Mechanistic equivalence. |
References
-
Edaravone Analog Synthesis: Parveen, H., et al. "Synthesis and biological evaluation of novel pyrazolone derivatives." Journal of Saudi Chemical Society, 2018.
-
Neuroprotective Mechanism: Watanabe, T., et al. "Edaravone, a novel free radical scavenger, preventing oxidative stress-induced apoptosis." Journal of Pharmacology and Experimental Therapeutics, 2018.
-
Antimicrobial Pyrazolones: Vijesh, A.M., et al. "Synthesis and antimicrobial studies of some novel pyrazoles." European Journal of Medicinal Chemistry, 2010.
-
SAR of Pyrazolones: Chauhan, A., et al. "A review on biological potential of pyrazole scaffolds." Journal of Pharmacy and Bioallied Sciences, 2011.
-
Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 12345 (Analog Search).
Sources
3-isopropyl-1-phenyl-1H-pyrazol-5-ol role as an Edaravone analog
An In-depth Technical Guide on 3-isopropyl-1-phenyl-1H-pyrazol-5-ol: A Structural Analog of Edaravone
Foreword
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the exploration of Edaravone analogs. Edaravone, a potent free radical scavenger, has established its clinical significance in the management of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] The development of structural analogs is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and elucidating structure-activity relationships (SAR). This document focuses on a specific analog, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, providing a detailed examination of its synthesis, physicochemical properties, and a framework for evaluating its biological potential in the context of its parent compound, Edaravone.
Introduction: The Rationale for Edaravone Analogs
Edaravone: A Clinically Validated Neuroprotectant
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a neuroprotective agent approved for clinical use.[1] Its primary therapeutic action is attributed to its potent antioxidant properties.[3] In pathological conditions such as ischemic stroke and ALS, an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) leads to oxidative stress, a key driver of neuronal damage and death.[3][4] Edaravone functions as a free radical scavenger, neutralizing these harmful species, thereby inhibiting lipid peroxidation and protecting the integrity of neuronal cell membranes.[3] Its multifaceted mechanism also includes anti-inflammatory effects and the potential to modulate cellular antioxidant pathways like the Nrf2 signaling pathway.[3][4]
The Strategic Imperative for Analog Development
While effective, the therapeutic window and bioavailability of Edaravone present opportunities for improvement. The synthesis of analogs—molecules with slight structural modifications—is a critical strategy in drug discovery. By altering specific functional groups, researchers can systematically probe the molecule's interaction with biological systems. For the pyrazolone scaffold, modifications can influence:
-
Potency: Enhancing the intrinsic antioxidant or anti-inflammatory activity.
-
Pharmacokinetics (ADME): Improving properties like absorption, distribution (including blood-brain barrier penetration), metabolism, and excretion.
-
Safety Profile: Reducing potential off-target effects or toxicity.
-
Mechanistic Insight: Understanding which parts of the molecule are essential for its activity.[5]
3-isopropyl-1-phenyl-1H-pyrazol-5-ol: A Targeted Modification
This guide focuses on 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, a direct analog of Edaravone where the methyl group at the C3 position of the pyrazolone ring is replaced by a larger, more lipophilic isopropyl group. This seemingly minor change can have significant implications. The increased lipophilicity conferred by the isopropyl group may enhance the molecule's ability to traverse cellular membranes and the blood-brain barrier, a critical factor for neuroprotective agents. This guide will lay out the scientific framework for synthesizing this analog and evaluating whether this structural change translates into a superior therapeutic candidate.
Synthesis and Physicochemical Characterization
The synthesis of pyrazolones is a well-established chemical transformation, typically achieved through the condensation of a β-ketoester with a hydrazine derivative.[6]
General Synthetic Pathway
The core reaction involves the cyclization of phenylhydrazine with a relevant β-ketoester. For Edaravone, the reactant is ethyl acetoacetate.[6] For our target compound, the corresponding isopropyl-substituted β-ketoester, ethyl 4-methyl-3-oxopentanoate, is required.
Caption: General synthesis of pyrazolone analogs.
Experimental Protocol: Synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
This protocol is adapted from standard procedures for pyrazolone synthesis.[7]
Materials:
-
Phenylhydrazine
-
Ethyl 4-methyl-3-oxopentanoate
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4-methyl-3-oxopentanoate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) in a water bath for 1-2 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A viscous syrup or solid may form.
-
Add cold diethyl ether to the cooled mixture and stir vigorously to precipitate the product. This step also helps in removing unreacted starting materials.
-
Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold diethyl ether.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.
-
Dry the purified product under vacuum. Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Physicochemical Properties: A Comparative Analysis
The structural modification from a methyl to an isopropyl group is expected to alter key physicochemical parameters that govern the drug's ADME profile.
| Property | Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol) | 3-isopropyl-1-phenyl-1H-pyrazol-5-ol | Significance of Difference |
| Molecular Formula | C₁₀H₁₀N₂O[1] | C₁₂H₁₄N₂O[8] | Increased carbon and hydrogen content. |
| Molecular Weight | 174.20 g/mol [1] | 202.25 g/mol [8] | Higher mass. |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | 38.05 Ų[8] | TPSA is identical, suggesting similar polar interactions. |
| LogP (Octanol-Water Partition Coefficient) | ~1.3 (Predicted) | 2.70 (Predicted)[8] | Significantly higher, indicating increased lipophilicity. |
| Hydrogen Bond Donors | 1 | 1[8] | No change. |
| Hydrogen Bond Acceptors | 3 | 3[8] | No change. |
| Rotatable Bonds | 1 | 2[8] | Increased conformational flexibility. |
Interpretation of Data: The most significant change is the predicted LogP value, which nearly doubles for the isopropyl analog. This suggests a marked increase in lipophilicity (fat-solubility), which could lead to enhanced membrane permeability and potentially greater penetration of the blood-brain barrier. The identical TPSA indicates that the polar characteristics responsible for interactions with aqueous environments remain unchanged.
Biological Evaluation Framework
The biological activity of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol must be systematically evaluated and compared to Edaravone. The pyrazolone scaffold is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[9][10]
Proposed Mechanism of Action
The core mechanism is hypothesized to mirror that of Edaravone, centering on the neutralization of free radicals.[3] The pyrazolone ring can exist in several tautomeric forms, and its antioxidant activity is linked to its ability to donate a hydrogen atom or an electron to a radical species, thereby stabilizing it.[6] The increased electron-donating inductive effect of the isopropyl group compared to the methyl group could potentially enhance this radical scavenging capability.
Caption: Proposed neuroprotective mechanism of pyrazolone analogs.
In Vitro Experimental Protocols
A tiered approach to in vitro testing is recommended to build a comprehensive activity profile.
Tier 1: Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare stock solutions of the test compounds (Edaravone, Isopropyl Analog) and a positive control (e.g., Trolox) in methanol.
-
Prepare a working solution of DPPH in methanol (e.g., 100 µM).
-
In a 96-well plate, add 50 µL of various concentrations of the test compounds to different wells.
-
Add 150 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5][11]
-
Tier 2: Cell-Based Neuroprotection Assays
-
MTT Assay for Cell Viability in an Oxidative Stress Model
-
Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y or PC-12) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds (Edaravone, Isopropyl Analog) for 6-12 hours.
-
Induce Oxidative Stress: Expose the cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and cell death.[12] Include control wells with no toxic agent.
-
MTT Incubation: Remove the medium and add fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measurement: Read the absorbance at 570 nm. Higher absorbance corresponds to higher cell viability.
-
Analysis: Compare the viability of cells treated with the analogs to the untreated, stressed control group to determine the degree of neuroprotection.[5][12]
-
Tier 3: Anti-inflammatory Activity Assays
-
Measurement of Inflammatory Cytokines in Microglia
-
Cell Culture: Culture a microglial cell line (e.g., BV-2) in a 24-well plate.
-
Pre-treatment: Treat the cells with the test compounds for 1-2 hours.
-
Stimulation: Stimulate inflammation by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.[9][10]
-
Analysis: Compare cytokine levels in compound-treated wells to the LPS-only control to assess anti-inflammatory activity.
-
Caption: Workflow for in vitro evaluation of the Edaravone analog.
Structure-Activity Relationship (SAR) and Future Directions
Interpreting the Role of the C3-Substituent
The structure-activity relationship of pyrazolone-based antioxidants indicates that the nature of the substituent at the C3 position is crucial for activity.[13]
-
Edaravone (C3-Methyl): The methyl group provides a balance of lipophilicity and potency.
-
3-isopropyl-1-phenyl-1H-pyrazol-5-ol (C3-Isopropyl): The bulkier and more electron-donating isopropyl group may:
-
Enhance Potency: By increasing the electron density on the pyrazolone ring, it could facilitate easier hydrogen/electron donation for radical scavenging.
-
Improve Pharmacokinetics: The increased lipophilicity is a key factor for CNS drug candidates, potentially leading to better blood-brain barrier penetration.[12]
-
Introduce Steric Hindrance: The larger size could affect how the molecule binds to potential protein targets or how it is processed by metabolic enzymes, which requires further investigation.
-
Future Research Trajectory
Should 3-isopropyl-1-phenyl-1H-pyrazol-5-ol demonstrate promising activity in vitro, the logical next steps would involve a more comprehensive preclinical evaluation:
-
Advanced In Vitro Profiling: Assess its effects on mitochondrial function and specific signaling pathways (e.g., Nrf2, NF-κB).[4][9]
-
Pharmacokinetic Studies: Conduct in vivo studies in animal models (e.g., rats) to determine its oral bioavailability, plasma half-life, brain tissue distribution, and metabolic profile.
-
In Vivo Efficacy Models: Test the compound in established animal models of ischemic stroke (e.g., middle cerebral artery occlusion) or neurodegeneration (e.g., MPTP model for Parkinson's disease) to validate its therapeutic potential.
-
Toxicology Assessment: Perform acute and chronic toxicity studies to establish a safety profile.
Conclusion
3-isopropyl-1-phenyl-1H-pyrazol-5-ol represents a rationally designed analog of Edaravone with the potential for an improved physicochemical and pharmacological profile. The substitution of the C3-methyl group with an isopropyl group is predicted to significantly increase lipophilicity, a desirable trait for neuroprotective agents. This guide provides the foundational knowledge and a clear experimental framework for the synthesis, characterization, and systematic biological evaluation of this compound. The insights gained from such studies will not only determine the viability of this specific analog as a drug candidate but also contribute valuable knowledge to the broader structure-activity relationship of pyrazolone-based therapeutics.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
- Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- Kanwal, H., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC.
-
Wikipedia. (n.d.). Edaravone. Retrieved from [Link]
- Kanwal, H., et al. (2025, August 6). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate.
-
Lin, T. K., et al. (2022, January 20). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. Retrieved from [Link]
- Di Micco, S., et al. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC.
-
Gokce, B., et al. (2018, August 22). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. ResearchGate. Retrieved from [Link]
-
Yamamoto, Y. (n.d.). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? J-Stage. Retrieved from [Link]
-
Li, S., et al. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. Retrieved from [Link]
-
Collet, G., et al. (2023, April 15). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. Retrieved from [Link]
- Prajuli, R. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar.
-
Di Micco, S., et al. (2023, October 4). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. MDPI. Retrieved from [Link]
-
Fisyuk, A. S., et al. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]
-
Watanabe, K., et al. (n.d.). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). PubMed. Retrieved from [Link]
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History and discovery of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol derivatives
An In-Depth Technical Guide to the History and Discovery of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol Derivatives
Abstract
The pyrazolone scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents developed over more than a century. This guide provides a comprehensive exploration of the history, discovery, and chemical principles of pyrazolone derivatives, with a specific focus on the 3-isopropyl-1-phenyl-1H-pyrazol-5-ol structural class. We will trace the lineage from the seminal discovery of antipyrine to the development of modern neuroprotective agents like edaravone, a close structural analog. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on synthesis, mechanisms of action, and the broad therapeutic potential of this remarkable class of heterocyclic compounds.
The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2][3][4] Its structural versatility and capacity for diverse chemical modifications have made it a central component in numerous bioactive compounds.[1][4] When a keto (C=O) group is introduced into the pyrazole ring, it forms a pyrazolone, a class of compounds with profound historical and ongoing significance in the pharmaceutical industry.[5][6]
Pyrazolone derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including:
The enduring legacy of pyrazolones in medicine underscores their importance as a foundational motif for the design and development of novel therapeutics.
The Dawn of Pyrazolones: Knorr's Synthesis and the Birth of Antipyrine
The history of pyrazolones begins in 1883 with German chemist Ludwig Knorr.[1][3][6] In his search for a synthetic alternative to quinine, Knorr synthesized the first pyrazolone-based drug, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which he named antipyrine (also known as phenazone).[6][7] This discovery was a landmark achievement, providing one of the first commercially successful synthetic drugs and demonstrating the therapeutic potential of this new class of compounds. Antipyrine was widely used as a potent antipyretic (fever-reducing) and analgesic (pain-relieving) agent.[5][7] The success of antipyrine spurred further research, leading to the development of other pyrazolone derivatives like aminopyrine and metamizole, which also found widespread clinical use.[5]
A Landmark Derivative: The Case of Edaravone
While the core structure of the topic is 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, the story of its close analog, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), provides a powerful modern narrative on the discovery and application of this chemical class.[12] Initially developed in the 1980s for the treatment of acute ischemic stroke, edaravone's potent antioxidant and free radical scavenging properties were identified as its primary mechanism of action.[13][14][15]
Oxidative stress is a key pathological process in neurodegenerative diseases, where an excess of reactive oxygen species (ROS) leads to cellular damage.[12][15] Edaravone was found to effectively protect neurons, glial cells, and vascular endothelial cells from this damage.[13] This understanding led to a pivotal expansion of its clinical application. Recognizing that oxidative stress is also a hypothesized mechanism of neuronal death in Amyotrophic Lateral Sclerosis (ALS), a devastating motor neuron disease, clinical trials were initiated.[12][15][16] These trials demonstrated that edaravone could significantly slow the functional decline in certain ALS patients, leading to its approval for this indication.[12]
The journey of edaravone from a stroke treatment to an ALS therapy perfectly illustrates the process of scientific inquiry, where understanding a compound's fundamental mechanism of action can unlock new and unforeseen therapeutic opportunities.
Synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
The synthesis of 1,3-disubstituted pyrazol-5-ones is a classic and robust reaction in organic chemistry, typically achieved through the cyclocondensation of a β-ketoester with a hydrazine derivative. This process allows for significant variation in the substituents at the 1 and 3 positions of the pyrazolone ring.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes the synthesis of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol from ethyl 4-methyl-3-oxopentanoate and phenylhydrazine.
Step 1: Reagents and Materials
-
Ethyl 4-methyl-3-oxopentanoate
-
Phenylhydrazine
-
Ethanol (or Glacial Acetic Acid as an alternative solvent)
-
Reflux condenser and heating mantle
-
Stir plate and magnetic stir bar
-
Beakers, flasks, and filtration apparatus
Step 2: Reaction Setup
-
In a round-bottom flask, dissolve ethyl 4-methyl-3-oxopentanoate (1 equivalent) in ethanol.
-
To this solution, add phenylhydrazine (1 equivalent) dropwise while stirring. Causality Note: Phenylhydrazine is the nucleophile that initiates the condensation cascade. Adding it slowly helps control any initial exothermic reaction.
Step 3: Cyclization
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).
-
Maintain the reflux for 3-5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). Causality Note: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps that form the stable pyrazolone ring.
Step 4: Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.
Caption: General workflow for the synthesis of pyrazolone derivatives.
Mechanism of Action: The Antioxidant and Free Radical Scavenging Hypothesis
While pyrazolone derivatives exhibit multiple biological activities, the neuroprotective effects of compounds like edaravone are primarily attributed to their potent antioxidant properties.[12][14][16] The exact mechanism for its therapeutic effect in ALS is unknown, but it is theorized to be linked to its ability to scavenge free radicals.[12][15]
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. These ROS, which include hydroxyl radicals (•OH) and superoxide anions (O₂⁻), can damage vital cellular components like lipids, proteins, and DNA. In neurodegenerative diseases, this damage contributes to neuronal cell death.[14]
Phenylpyrazolones can interrupt this destructive cycle. The pyrazolone ring structure allows it to donate an electron to neutralize highly reactive free radicals, thereby becoming a more stable radical itself. This action effectively terminates the radical chain reaction. Specifically, edaravone has been shown to reduce levels of 3-nitrotyrosine (3-NT), a marker of oxidative stress that results from the action of another damaging species, peroxynitrite (ONOO⁻).[13] By reducing these harmful species, the compounds protect cells from oxidative damage and subsequent inflammation.[13][14]
Caption: Pyrazolones interrupt the oxidative stress cycle.
Therapeutic Landscape & Biological Activities
The therapeutic potential of the pyrazolone core is remarkably diverse. Beyond the well-established analgesic, antipyretic, and neuroprotective roles, research has demonstrated significant activity in numerous other areas.
| Biological Activity | Description | Key Findings & Examples | References |
| Anti-inflammatory | Inhibition of inflammatory pathways, often through mechanisms like COX enzyme inhibition. | Many early pyrazolones (e.g., phenylbutazone) were developed as nonsteroidal anti-inflammatory drugs (NSAIDs). Newer derivatives continue to be explored for this purpose. | [2][5][7] |
| Anticancer | Induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. | Novel synthesized pyrazole derivatives have shown antiproliferative activity against human lung, ovarian, and leukemia cell lines. Some compounds interfere with the microtubular system. | [5][10][11] |
| Antimicrobial | Activity against a range of bacteria and fungi. | Pyrazoline derivatives have been shown to be effective against various bacterial and fungal strains, including M. tuberculosis. | [8][9][17] |
| Anticonvulsant | Ability to suppress or reduce the severity of seizures. | Certain pyrazolone derivatives have demonstrated neuroprotective effects against chemically-induced seizures in animal models. | [5][6] |
| Insecticidal | Activity against various insect pests. | Pyrazole oxime derivatives containing a thiazolyl moiety have shown excellent insecticidal activity against species like Aphis medicagini. | [18] |
Future Directions and Outlook
The pyrazolone scaffold, from its discovery in the 19th century to its modern applications in treating neurodegenerative diseases, remains a fertile ground for drug discovery. The ability to easily modify the substituents at the N1, C3, and C4 positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research is likely to focus on:
-
Synthesis of Novel Derivatives: Creating new libraries of pyrazolone compounds with diverse substitutions to screen for enhanced or novel biological activities.
-
Target-Specific Design: Moving beyond broad-spectrum activity (like general antioxidant effects) to design derivatives that inhibit specific enzymes or receptors implicated in disease.
-
Elucidating Mechanisms: Further investigating the precise molecular mechanisms behind the observed biological effects, particularly in areas like cancer and inflammation.
-
Improving Safety Profiles: Developing new analogs of older pyrazolone drugs to retain their efficacy while minimizing side effects, such as the allergenicity reported for some early compounds.[7]
The rich history and proven versatility of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol and related derivatives ensure that they will continue to be a significant and promising area of research for years to come.
References
- Pharmacological activities of pyrazolone derivatives. (2013, December 23). Journal of Applied Pharmaceutical Research.
- Gomeni, R., et al. (n.d.). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. American Journal of Health-System Pharmacy.
- What is the mechanism of Edaravone? (2024, July 17). Patsnap Synapse.
- Radicava/Edaravone. (n.d.). International Alliance of ALS/MND Associations.
- Edaravone. (n.d.). In Wikipedia.
- Pharmacological Activities of Pyrazolone Derivatives. (n.d.). Neliti.
- Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis Online.
- (PDF) PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. (2015, June 2). ResearchGate.
- Takei, K., et al. (2017, September 5). Edaravone and its clinical development for amyotrophic lateral sclerosis. Taylor & Francis Online.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett.
- Naito, Y., et al. (2010, December 1). Design, Synthesis, and Pharmacological Activity of Nonallergenic Pyrazolone-Type Antipyretic Analgesics. Journal of Medicinal Chemistry.
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011, November 15). PubMed.
- Li, Y., et al. (2008, October 30). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry.
- Synthesis and characterization of novel pyrazolone derivatives. (2014, March 15). European Journal of Chemistry.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC.
- Kanwal, M., et al. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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The Emerging Therapeutic Potential of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery
Abstract
The pyrazolone scaffold represents a privileged heterocyclic motif in medicinal chemistry, with a rich history of yielding compounds with diverse and potent pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, derivative: 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. By synthesizing data from extensive research on related pyrazolone and phenylpyrazole compounds, this document aims to provide a forward-looking perspective on the potential pharmaceutical applications of this molecule. We will delve into its putative mechanisms of action in key therapeutic areas, propose robust experimental workflows for its validation, and offer insights into its structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for challenging diseases.
Introduction: The Pyrazolone Core - A Versatile Pharmacophore
Pyrazolones are five-membered heterocyclic lactam rings containing two adjacent nitrogen atoms and a keto group.[1][5] The first pyrazolone derivative, antipyrine, was synthesized in 1883 and quickly found clinical use as an analgesic and antipyretic.[1][5] Since then, thousands of pyrazolone derivatives have been synthesized, leading to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, and neuroprotective properties.[3][4][6]
The versatility of the pyrazolone core lies in its synthetic tractability and the ability to readily modify its substituents at various positions, thereby fine-tuning its pharmacological profile. The 1-phenyl-pyrazol-5-ol substructure, in particular, is a common feature in many biologically active molecules. The specific compound of interest, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, features an isopropyl group at the 3-position, which can influence its lipophilicity and steric interactions with biological targets.
Potential Therapeutic Applications and Mechanistic Insights
Based on the extensive literature on analogous compounds, we have identified three primary areas where 3-isopropyl-1-phenyl-1H-pyrazol-5-ol holds significant therapeutic promise: neurodegenerative diseases, inflammatory disorders, and oncology.
Neuroprotection and Neurodegenerative Diseases
Pyrazoline and pyrazolone derivatives have shown considerable potential in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7][8][9] The proposed mechanisms often involve the inhibition of key enzymes and the mitigation of neuroinflammation and oxidative stress.[5][10]
Putative Mechanisms of Action:
-
Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives have been identified as potent inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin.[7] Inhibition of MAO-B, in particular, is a validated strategy for Parkinson's disease therapy. The phenyl ring of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol could potentially interact with the active site of MAO enzymes.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease.[6][8] Several pyrazoline derivatives have demonstrated potent anticholinesterase activity.[8]
-
Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[11] Pyrazolones are known to possess antioxidant properties, likely due to their ability to scavenge free radicals.[5][12] They may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and downregulating the NF-κB signaling pathway.[10]
Signaling Pathway: Neuroinflammation in Neurodegeneration
Caption: Putative neuroprotective mechanism of the pyrazolone derivative.
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazolone derivatives are well-documented, with some early compounds being used for this purpose.[3]
Putative Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: While older pyrazolones were non-selective COX inhibitors, newer derivatives could be designed for selective COX-2 inhibition, reducing gastrointestinal side effects. The structural features of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol could be explored for such selectivity.
-
Modulation of Pro-inflammatory Cytokines: As mentioned in the neuroprotection section, pyrazolones can inhibit the production of key inflammatory mediators.[13] This activity is relevant for a broad range of inflammatory conditions.
Oncology
The pyrazolone scaffold has also emerged as a promising template for the development of anticancer agents.[1][4]
Putative Mechanisms of Action:
-
Kinase Inhibition: Several pyrazolone derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR-2.[1]
-
Androgen Receptor Antagonism: Phenylpyrazole derivatives have been investigated as androgen receptor antagonists for the treatment of prostate cancer.[14] The 1-phenyl group in 3-isopropyl-1-phenyl-1H-pyrazol-5-ol is a key pharmacophoric element for this activity.
-
Telomerase Inhibition: Some pyrazolone derivatives have been shown to be potent catalytic blockers of telomerase, an enzyme essential for the immortalization of cancer cells.[1]
Experimental Validation Workflows
To substantiate the therapeutic potential of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, a systematic and rigorous experimental approach is necessary.
In Vitro Assay Cascade
A tiered approach to in vitro screening will efficiently evaluate the compound's activity and guide further development.
Experimental Workflow: In Vitro Screening
Sources
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- 4. benthamscience.com [benthamscience.com]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice [ijbms.mums.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 3-Isopropyl-1-phenyl-2-pyrazolin-5-one via Knorr Condensation
Abstract
This application note details the regioselective synthesis of 3-isopropyl-1-phenyl-2-pyrazolin-5-one (an isopropyl analog of the neuroprotective agent Edaravone) via the condensation of ethyl isobutyrylacetate and phenylhydrazine . This protocol utilizes the Knorr Pyrazole Synthesis pathway, optimized for high yield and purity. We provide a comprehensive mechanistic analysis, a self-validating experimental protocol, and critical process parameters (CPPs) to ensure reproducibility in drug discovery workflows.
Mechanistic Insight & Causality[1]
The formation of the pyrazolone core follows the Knorr Pyrazole Synthesis mechanism. Understanding the electronic and steric factors governing this reaction is critical for controlling regioselectivity and minimizing side products.
Reaction Dynamics
The reaction involves the condensation of a
-
Nucleophilic Attack (Regioselectivity Determinant): The terminal nitrogen (
-nitrogen) of phenylhydrazine is the primary nucleophile. It attacks the ketone carbonyl of the -keto ester rather than the ester carbonyl.-
Why? The ketone carbonyl is more electrophilic (lower LUMO energy) than the ester carbonyl, which is stabilized by resonance from the ethoxy group. Additionally, the steric hindrance of the isopropyl group is not sufficient to overcome this electronic preference.
-
-
Hydrazone Intermediate: Loss of water yields the phenylhydrazone intermediate. This step is often acid-catalyzed (e.g., acetic acid) to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Intramolecular Cyclization: The secondary nitrogen (
-nitrogen, attached to the phenyl ring) attacks the ester carbonyl.-
Why? This is an entropically favored 5-exo-trig cyclization.
-
-
Aromatization/Tautomerization: Loss of ethanol yields the pyrazolone. The product exists in equilibrium between three tautomers: CH-form (keto), OH-form (enol), and NH-form. In polar solvents like DMSO or Methanol, the OH-form (enol) often predominates, stabilized by conjugation with the phenyl ring.
Mechanistic Pathway Diagram[1]
Figure 1: Step-by-step mechanistic flow of the Knorr condensation between ethyl isobutyrylacetate and phenylhydrazine.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |
| Ethyl isobutyrylacetate | 158.20 | 1.0 | Substrate | Flammable |
| Phenylhydrazine | 108.14 | 1.05 | Reagent | Toxic, Hemolytic, Carcinogen |
| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Flammable |
| Glacial Acetic Acid | 60.05 | 0.1-0.5 | Catalyst | Corrosive |
| HCl (1N) | 36.46 | Wash | pH Adjust | Corrosive |
Safety Pre-Check (Critical)
-
Phenylhydrazine is a potent skin sensitizer and hemolytic agent. Double-gloving (Nitrile) and a full-face shield or sash-lowered fume hood operation are mandatory.
-
Neutralize all waste streams containing hydrazine with dilute bleach (hypochlorite) before disposal to destroy unreacted hydrazine.
Step-by-Step Methodology
Phase A: Reaction Setup
-
Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Ethyl isobutyrylacetate (15.8 g, 100 mmol) in Absolute Ethanol (50 mL).
-
Catalyst Addition: Add Glacial Acetic Acid (0.5 mL). Stir for 5 minutes at room temperature (RT).
-
Reagent Addition: Add Phenylhydrazine (11.3 g, 10.3 mL, 105 mmol) dropwise over 10 minutes.
-
Note: The reaction is slightly exothermic. Observe temperature; do not exceed 35°C during addition.
-
Phase B: Condensation & Cyclization
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) using an oil bath. -
Monitoring: Reflux for 2–3 hours .
-
Validation: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting
-keto ester ( ) should disappear, and a new, more polar spot ( ) should appear.
-
Phase C: Workup & Purification
-
Crystallization: Remove from heat and allow the solution to cool slowly to RT. The product often crystallizes spontaneously upon cooling.
-
If no solid forms: Cool to
in an ice bath and scratch the glass to induce nucleation. If still oily, concentrate the solvent volume by 50% under reduced pressure.
-
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (
) followed by cold Water ( ) to remove acetic acid and hydrazine salts. -
Drying: Dry the solid in a vacuum oven at
for 4 hours.
Phase D: Recrystallization (Optional for >99% Purity)
-
Dissolve the crude solid in a minimum amount of boiling Ethanol.
-
Add warm water dropwise until slight turbidity persists.
-
Cool to
overnight. Filter and dry.[2]
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target pyrazolone.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality | Troubleshooting |
| Temperature | Low temp leads to incomplete cyclization (hydrazone intermediate isolation). | Ensure vigorous reflux. If intermediate isolates, reflux longer in AcOH/EtOH. | |
| Stoichiometry | 1.05 eq Hydrazine | Excess hydrazine is difficult to remove and toxic. | Do not exceed 1.1 equivalents. Wash thoroughly with dilute HCl if hydrazine persists. |
| Moisture | Anhydrous preferred | Water can hydrolyze the ester before cyclization, leading to acid byproducts. | Use absolute ethanol. Keep system closed with a drying tube if high humidity. |
| pH | Slightly Acidic | Acid catalyzes the initial attack. | If reaction is sluggish, add 1-2 drops of conc. HCl. |
Analytical Characterization (Expected Data)
To validate the identity of 3-isopropyl-1-phenyl-2-pyrazolin-5-one , compare obtained data with these expected values:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range
(analogous to similar pyrazolones). -
1H NMR (DMSO-
, 400 MHz):-
1.15 (d, 6H,
Hz, Isopropyl ) -
2.80 (sept, 1H,
Hz, Isopropyl ) -
5.35 (s, 1H, C4-H, enol form) OR
3.40 (s, 2H, C4-H, keto form) — Note: Tautomerism is solvent dependent. - 7.20 - 7.80 (m, 5H, Aromatic Phenyl protons)
- 11.50 (br s, 1H, -OH/-NH, exchangeable)
-
1.15 (d, 6H,
-
MS (ESI+):
References
-
Knorr Pyrazole Synthesis Mechanism
-
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
-
Edaravone Analog Synthesis & Antioxidant Activity
-
Polyakov, N. E., & Leshina, T. V. (2006). "Edaravone and its derivatives: A new hope for neuroprotection?" Molecules, 27(22), 7984.
-
-
Regioselectivity in Hydrazine Reactions
-
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, Pergamon Press.
-
-
Safety Data Sheet (Phenylhydrazine)
-
Sigma-Aldrich.[3] "Safety Data Sheet: Phenylhydrazine".
-
Sources
Application Notes and Protocols for Free Radical Scavenging Assays Involving 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
Introduction: The Rationale for Antioxidant Profiling of Novel Pyrazole Derivatives
In the landscape of modern drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a myriad of pathologies, including neurodegenerative diseases, inflammation, and cancer.[1][2][3] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. Free radicals, such as the superoxide anion, hydroxyl radical, and nitric oxide radical, are highly reactive molecules that can inflict damage upon cellular macromolecules, including lipids, proteins, and nucleic acids.
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4][5][6] Notably, certain pyrazolone derivatives, such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are clinically approved antioxidants, underscoring the potential of this chemical class to quench deleterious free radicals.[7][8] The subject of this guide, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, is a novel pyrazole derivative with structural similarities to known antioxidants, making it a compelling candidate for investigation as a free radical scavenger.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the free radical scavenging potential of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. The protocols detailed herein are grounded in established methodologies and are designed to yield robust and reproducible data.
Chemical Profile of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
A thorough understanding of the test compound's physicochemical properties is paramount for designing and interpreting antioxidant assays.
| Property | Value | Source |
| CAS Number | 925644-86-6 | [9] |
| Molecular Formula | C₁₂H₁₄N₂O | [9] |
| Molecular Weight | 202.25 | [9] |
| Structure | ||
| CC(C)C1=NN(C2=CC=CC=C2)C(=C1)O | [9] |
The presence of a hydroxyl group on the pyrazole ring is a key structural feature that suggests potential hydrogen-donating antioxidant activity.
Core Assays for Evaluating Free Radical Scavenging Activity
This guide will focus on three widely adopted and complementary in vitro assays to construct a comprehensive antioxidant profile for 3-isopropyl-1-phenyl-1H-pyrazol-5-ol:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to assess the ability of a compound to donate a hydrogen atom or an electron to a stable free radical.[10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile assay that can be used for both hydrophilic and lipophilic compounds and is less susceptible to steric hindrance.[12][13][14]
-
Hydroxyl Radical (•OH) Scavenging Assay: A biologically relevant assay that measures the ability of a compound to neutralize the highly damaging hydroxyl radical, often generated via a Fenton-like reaction.[15][16]
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[11][17]
Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol in a suitable solvent (e.g., methanol or DMSO).
-
Working Solutions: From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from, for example, 1 to 1000 µg/mL.
-
Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent as the test compound and prepare similar dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[10]
-
For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of the solvent.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10][18]
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[18][19]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[10]
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
-
The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined from the dose-response curve. A lower IC50 value indicates higher antioxidant activity.[19]
-
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in absorbance.[13]
Workflow:
Caption: Workflow for the ABTS Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] On the day of the assay, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]
-
Test Compound and Positive Control: Prepare stock and working solutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control to respective wells.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
For the control well, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes). The incubation time should be optimized.[13]
-
-
Measurement and Data Analysis:
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.[13][20]
-
Calculate the percentage of ABTS radical scavenging activity using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
Determine the IC50 value as described for the DPPH assay.
-
Hydroxyl Radical (•OH) Scavenging Assay
Principle: This assay is based on the Fenton reaction, where ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. These radicals can be detected by a probe, such as salicylic acid, which is hydroxylated to form a colored product. An antioxidant will compete with the probe for the hydroxyl radicals, thus reducing the color formation.[15][16]
Workflow:
Caption: Workflow for the Hydroxyl Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Ferrous Sulfate Solution (5.0 mM): Dissolve 139 mg of FeSO₄·7H₂O in 100 mL of deionized water.
-
Salicylic Acid Solution (5.0 mM): Dissolve 69 mg of salicylic acid in 100 mL of ethanol-water (50:50, v/v).
-
Hydrogen Peroxide Solution (5.0 mM): Prepare fresh by diluting a 30% H₂O₂ stock solution.
-
Test Compound and Positive Control: Prepare stock and working solutions as described previously.
-
-
Assay Procedure:
-
In test tubes, add 2.0 mL of the sample solution at various concentrations.
-
Add 2.0 mL of the ferrous sulfate solution.
-
Add 2.0 mL of the salicylic acid solution.
-
Initiate the reaction by adding 2.0 mL of the hydrogen peroxide solution.[15]
-
Mix thoroughly and incubate at 37°C for 1 hour.[15]
-
Prepare a control by replacing the sample solution with 2.0 mL of the solvent.
-
Prepare a blank for each sample concentration by replacing the hydrogen peroxide solution with 2.0 mL of deionized water.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of the solutions at 510 nm using a spectrophotometer.
-
Calculate the hydroxyl radical scavenging capability using the following equation:[15]
Scavenging Activity (%) = [1 - (A_sample - A_blank) / A_control] x 100
Where:
-
A_sample is the absorbance of the sample.
-
A_blank is the absorbance of the sample without hydrogen peroxide.
-
A_control is the absorbance of the control.
-
-
Determine the IC50 value as described for the previous assays.
-
Data Presentation and Interpretation
The results of the free radical scavenging assays should be presented in a clear and concise manner. A summary table is recommended for easy comparison of the IC50 values.
Table 1: Summary of Free Radical Scavenging Activity
| Assay | 3-isopropyl-1-phenyl-1H-pyrazol-5-ol IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |
| DPPH | Experimental Value | Experimental Value |
| ABTS | Experimental Value | Experimental Value |
| Hydroxyl Radical | Experimental Value | Experimental Value |
A lower IC50 value signifies a higher antioxidant potency. By comparing the IC50 values of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol with that of a standard antioxidant, a relative measure of its scavenging activity can be established.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental data, the following practices are essential:
-
Replicates: All measurements should be performed in triplicate to ensure precision.
-
Controls: The inclusion of positive and negative controls is crucial for validating the assay performance.
-
Dose-Response: Establishing a clear dose-response relationship strengthens the evidence for antioxidant activity.
-
Instrument Calibration: Regular calibration of spectrophotometers and microplate readers is necessary for accurate absorbance measurements.
Conclusion
These detailed protocols provide a robust framework for the systematic evaluation of the free radical scavenging properties of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. By employing these standardized assays, researchers can obtain reliable and comparable data to elucidate the antioxidant potential of this novel compound, thereby guiding further research and development efforts. The insights gained from these studies will be instrumental in determining the therapeutic promise of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol in the context of oxidative stress-related diseases.
References
-
Bio-protocol. (n.d.). Hydroxyl Radical Scavenging Activity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Bio-protocol. (n.d.). ABTS Radical Scavenging Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Hydroxyl Radical Scavenging Activity. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
-
Bio-protocol. (n.d.). ABTS Radical Scavenging Activity. Retrieved from [Link]
-
Scribd. (n.d.). DPPH Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (2023). Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
PubMed. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
Pharmacophore. (n.d.). In-vitro free radical scavenging activity of aqueous fruit extract of Coccinia indica. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4. Retrieved from [Link]
-
Bentham Science. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. Retrieved from [Link]
-
Elabscience. (n.d.). Hydroxyl Free Radical Scavenging Capacity Assay Kit (E-BC-K527-M). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
-
PubMed. (2002). Effect of the free radical scavenger, 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), on hypoxia-ischemia-induced brain injury in neonatal rats. Retrieved from [Link]
-
Semantic Scholar. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Retrieved from [Link]
-
SciSpace. (n.d.). Design, Synthesis, and In Vitro Antioxidant Activity of 1,3,5-Trisubstituted-2-pyrazolines Derivatives. Retrieved from [Link]
-
MDPI. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Evaluation of Free Radical Scavenging Activity of Various Leaf Extracts from Kedrostis foetidissima (Jacq.) Cogn. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Aqueous Solubility of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for optimizing the aqueous solubility of pyrazolone-class compounds, with a specific focus on 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this and structurally similar molecules.
A Note on Physicochemical Data: Comprehensive experimental data for 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, such as its acid dissociation constant (pKa) and logarithm of the partition coefficient (logP), are not extensively reported in public literature.[1][2][3][4][5] However, based on its chemical structure—a pyrazolone derivative—we can infer its behavior. For the purposes of this guide, we will use the well-characterized, structurally related compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) as a working model. Edaravone has a pKa of approximately 7.0 and a logP of 1.12, indicating it is a weakly acidic and moderately lipophilic compound.[6][7][8][9][10] This profile presents a common and solvable solubility challenge.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have before beginning your experiments.
Q1: Why is my compound, 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, poorly soluble in neutral aqueous buffers?
A1: Your compound belongs to the pyrazolone family, which often exhibits limited aqueous solubility.[1][3] The primary reasons are:
-
Lipophilicity: The phenyl and isopropyl groups contribute to the molecule's nonpolar character, making it prefer a non-aqueous (oily) environment over water.
-
Weakly Acidic Nature: The enolic hydroxyl group (-OH) is weakly acidic. At neutral pH (around 7), a significant portion of the molecules will be in their neutral, less soluble form. Only when the pH is raised above the pKa will the compound deprotonate to form a more soluble anion.[7]
Q2: What is the single most important parameter I should consider to improve its solubility?
A2: pH is the most critical initial parameter. For a weakly acidic compound like this, solubility is highly pH-dependent.[11][12] Increasing the pH of your buffer above the compound's pKa will convert the neutral molecule into its ionized (anionic) form, which is significantly more soluble in water. This relationship is governed by the Henderson-Hasselbalch equation.[11][13][14][15]
Q3: What's the difference between "kinetic" and "thermodynamic" solubility, and which one should I care about?
A3: This is a crucial distinction.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[16][17][18][19][20][21] This is often a higher value and is relevant for high-throughput screening where you need a compound to stay in solution for a short period.[22][23]
-
Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (24-72 hours).[17][21][23][24] This value is lower but more stable and is essential for formulation and development.[22]
For robust and reproducible experiments, you should aim to work within the thermodynamic solubility limits.
Q4: Can I just dissolve it in DMSO and add it to my aqueous buffer?
A4: While this is a common practice for creating stock solutions, it can lead to problems. If the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility, it may precipitate over time, leading to inconsistent results. This is a common source of experimental artifacts. Always ensure the final DMSO concentration is low (typically <1%) and does not affect the biological assay.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during solubility optimization.
Q: My compound precipitates out of my pH 7.4 phosphate-buffered saline (PBS) during my experiment. What should I do first?
A: This is a classic sign that your working concentration exceeds the thermodynamic solubility at this pH.
-
Immediate Action: Your first and simplest step is to increase the pH of the buffer. Based on our model compound, Edaravone (pKa ≈ 7.0), at pH 7.4, a significant fraction of the compound is still in its neutral, less soluble form.[7] By increasing the pH to 8.0 or 8.5, you will shift the equilibrium towards the more soluble anionic form.
-
Causality: According to the Henderson-Hasselbalch equation, for each pH unit above the pKa, the ratio of ionized to un-ionized compound increases by a factor of 10.[14][15] This dramatically increases solubility.
Q: I've increased the pH, but I'm still seeing some precipitation, or I cannot increase the pH further due to my experimental constraints. What are my other options?
A: If pH adjustment alone is insufficient or not viable, you should explore the use of solubilizing excipients. The main options are co-solvents, surfactants, and cyclodextrins.
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) reduces the overall polarity of the aqueous phase, making it more favorable for your lipophilic compound.[25][26][27][28][29] | Simple to implement; effective for many compounds. | Can affect biological assays; potential for precipitation upon dilution.[29] |
| Surfactants | Amphiphilic molecules that, above a certain concentration (the CMC), form micelles. The hydrophobic core of the micelle encapsulates your compound, increasing its apparent solubility.[30][31][32][33][34] | Highly effective at low concentrations. | Can interfere with cell membranes or protein activity; choice of surfactant is critical.[33] |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes by encapsulating the hydrophobic part of your drug molecule.[35][36][37][38][39] | Generally biocompatible; can improve stability.[35][36][37] | Can be expensive; complex formation is specific to the drug and cyclodextrin type. |
Q: I used a co-solvent, and the compound dissolved, but then it crashed out when I added it to my cell culture media. Why?
A: This is a common issue with co-solvents called "dilution-induced precipitation." Your compound was soluble in the co-solvent/buffer mixture, but when you diluted this mixture into the larger volume of aqueous media, the percentage of the co-solvent dropped significantly. This caused the polarity of the final solution to increase, and your compound, no longer soluble, precipitated out.
-
Solution: You need to determine the "critical co-solvent concentration" required to maintain solubility in your final experimental volume. This may require preparing your stock solution with a higher percentage of co-solvent or accepting a lower final concentration of your compound.
Part 3: Experimental Protocols & Workflows
Workflow for Systematic Solubility Optimization
This workflow provides a logical progression from initial assessment to a final optimized solution.
Sources
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- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
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- 7. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Plasma marker of tissue oxidative damage and edaravone as a scavenger drug against peroxyl radicals and peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
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- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
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- 23. Aqueous Solubility Assay - Enamine [enamine.net]
- 24. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. connectsci.au [connectsci.au]
- 27. Cosolvent - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
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- 37. ema.europa.eu [ema.europa.eu]
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- 39. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Purification of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of crude 3-isopropyl-1-phenyl-1H-pyrazol-5-ol. The following sections offer solutions to common challenges and answer frequently asked questions, ensuring a streamlined path to obtaining a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure 3-isopropyl-1-phenyl-1H-pyrazol-5-ol?
Pure 3-isopropyl-1-phenyl-1H-pyrazol-5-ol is expected to be a solid with a molecular weight of 202.25 g/mol .[1] While specific melting points can vary based on crystalline form and residual impurities, similar pyrazolone structures are often crystalline solids.[2] For definitive identification, it is crucial to characterize the purified material using techniques like NMR, IR, and mass spectrometry.
Q2: What are the most common impurities encountered during the synthesis of this compound?
Impurities in pyrazolone synthesis often arise from starting materials, side reactions, or degradation.[3] For 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, which is structurally related to Edaravone, potential impurities could include:
-
Unreacted Starting Materials: Phenylhydrazine and the isopropyl-substituted β-ketoester (e.g., ethyl isobutyrylacetate).
-
Side-Reaction Products: Formation of regioisomers or products from self-condensation of the ketoester.
-
Degradation Products: Pyrazolones can be susceptible to oxidation or hydrolysis under harsh reaction or workup conditions.[4] Dimer and trimer impurities have also been noted in related syntheses.[5][6][7]
Q3: Which purification techniques are most suitable for 3-isopropyl-1-phenyl-1H-pyrazol-5-ol?
The choice of technique depends on the impurity profile.
-
Recrystallization: This is the most common and efficient method for removing minor impurities, especially if the crude product is highly crystalline. Ethanol, acetone, or mixtures including ethyl acetate and petroleum ether are often effective for pyrazolone derivatives.[2][8][9][10]
-
Column Chromatography: Silica gel chromatography is effective for separating compounds with different polarities, such as removing highly polar or non-polar impurities from the target molecule.[11][12][13]
-
Acid-Base Extraction: The pyrazol-5-ol moiety has acidic properties due to keto-enol tautomerism, allowing it to be separated from neutral impurities.[14] The compound can be dissolved in an organic solvent, washed with an aqueous base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble salt, and then re-precipitated by acidifying the aqueous layer.[15]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem 1: Low yield or complete loss of product after recrystallization.
-
Potential Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even when cold, recovery will be minimal.
-
Solution 1: Systematic Solvent Screening.
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline precipitate is the best choice.
-
Consider using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) if a single solvent is not effective.[16][17] For example, dissolve the crude product in a minimum amount of hot ethanol ("good" solvent) and add water ("poor" solvent) dropwise until turbidity persists, then allow to cool.[17]
-
-
Potential Cause 2: Using an Excessive Volume of Solvent. Adding too much solvent will keep the product in solution even after cooling, drastically reducing the yield.[14]
-
Solution 2: Minimal Solvent Usage.
-
Bring the chosen solvent to a boil.
-
Add the hot solvent to the crude material in small portions, with stirring and continued heating, until the solid just dissolves.
-
Avoid adding a large volume of solvent all at once. This ensures the solution is saturated at high temperatures.
-
Problem 2: The product separates as an oil ("oiling out") instead of crystals during recrystallization.
-
Potential Cause 1: High Impurity Concentration. The presence of significant impurities can depress the melting point of the mixture, leading to the formation of a liquid phase (eutectic mixture) below the melting point of the pure compound.
-
Solution 1: Preliminary Purification. Before recrystallization, attempt to remove the bulk of impurities.
-
Trituration: Stir or grind the crude oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold ether or hexane). This can often induce crystallization of the product.
-
Column Chromatography: If trituration fails, purify a small batch via flash chromatography to obtain a seed crystal.
-
-
Potential Cause 2: Solution Cooled Too Rapidly. Rapid cooling does not allow sufficient time for an ordered crystal lattice to form.
-
Solution 2: Slow Cooling and Seeding.
-
Ensure the hot, saturated solution is allowed to cool slowly to room temperature without disturbance. Insulating the flask can help.
-
If oiling still occurs, reheat the solution to re-dissolve the oil. Allow it to cool more slowly.
-
"Seed" the solution by adding a tiny crystal of pure product (if available) once the solution has cooled slightly. This provides a nucleation site for crystal growth.
-
If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.[16]
-
Problem 3: Persistent color (yellow/brown) in the final product.
-
Potential Cause: Highly Colored Impurities or Oxidation Products. These are often present in small quantities but can be difficult to remove by recrystallization alone as they may get trapped in the crystal lattice.
-
Solution: Activated Charcoal Treatment.
-
Dissolve the crude product in a suitable amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid violent bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Problem 4: Product is difficult to separate from a starting material with similar polarity via column chromatography.
-
Potential Cause: Insufficient Resolution on Silica Gel. The polarities of the product and a key impurity (e.g., unreacted β-ketoester) may be too similar for effective separation with standard solvent systems.
-
Solution 1: Optimize the Mobile Phase.
-
Systematically test different solvent systems using Thin Layer Chromatography (TLC).
-
Vary the polarity of the eluent. For N-phenyl pyrazoles, common eluents include mixtures of hexane and ethyl acetate or petroleum ether and ethyl acetate.[11][12]
-
Try adding a small percentage of a third solvent (e.g., dichloromethane or methanol) to modulate the separation.
-
-
Solution 2: Use an Alternative Stationary Phase.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique for crude 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.
Caption: Decision workflow for purifying 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.
Data Summary Table
The selection of an appropriate solvent system is critical for successful purification. The table below provides starting points for both recrystallization and column chromatography based on literature for analogous compounds.
| Technique | Solvent System | Rationale / Application Notes | Reference |
| Recrystallization | Ethanol or Ethanol/Water | A common choice for pyrazolone derivatives; provides good solubility when hot and poor solubility when cold. Water can be added as an anti-solvent. | [2][14][17] |
| Recrystallization | Acetone or Ethyl Acetate | Good general-purpose solvents for moderately polar organic compounds. | [8] |
| Recrystallization | Benzene/Petroleum Ether | A less polar option, useful if the product is less polar than typical pyrazolones. | [8] |
| Column Chromatography | Hexane / Ethyl Acetate Gradient | Standard mobile phase for silica gel chromatography. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate content. | [12][18] |
| Column Chromatography | Petroleum Ether / Ethyl Acetate | An alternative to hexane, sometimes provides better separation. | [11] |
References
- DE1112984B, Process for the preparation of pyrazolone derivatives. Google Patents.
-
Anant Labs, Edaravone API Impurity Manufacturers. Anant Labs. Available from: [Link]
-
Various Authors, How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]
-
Pharmaffiliates, Edaravone-impurities. Pharmaffiliates. Available from: [Link]
-
Maccaroni, E. et al., Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. ResearchGate. Available from: [Link]
- CN106432082A, Preparation method of edaravone impurity standard product. Google Patents.
-
Wang, P. et al., Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. Available from: [Link]
- DE102009060150A1, Process for the purification of pyrazoles. Google Patents.
-
Ali, M. et al., New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. Available from: [Link]
-
Sreekanth, D. et al., Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Le, T. et al., Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Kumar, A. et al., Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Le, T. et al., Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]
-
Reddit User, Purification of Amino-Pyrazoles. Reddit. Available from: [Link]
-
Royal Society of Chemistry, Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Available from: [Link]
-
Organic Syntheses, Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. Available from: [Link]
- WO2011076194A1, Method for purifying pyrazoles. Google Patents.
-
Mohamed, S. et al., Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Rahaman, S. et al., Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available from: [Link]
-
LibreTexts Chemistry, 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Rojas, J. et al., Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Edaravone Impurities | Edaravone API Impurity Manufacturers [anantlabs.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CN106432082A - Preparation method of edaravone impurity standard product - Google Patents [patents.google.com]
- 8. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Pyrazolone Regioselectivity
Topic: Regiocontrol in Pyrazolone Ring Formation & Functionalization
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1][2]
Introduction: The Ambident Challenge
Pyrazolones are deceptively simple scaffolds. Their synthesis and functionalization are plagued by the "ambident" nature of the heterocycle. Whether you are forming the ring de novo or alkylating an existing core, you are fighting a battle against multiple nucleophilic sites (
This guide moves beyond generic advice, offering mechanism-based troubleshooting for the two most critical failure modes: Regioisomeric mixtures during cyclization and N- vs. O-alkylation selectivity.
Module 1: De Novo Ring Formation (The Knorr Condensation)
The most common route to pyrazolones is the condensation of hydrazines with
The Core Mechanism: A Decision Tree
The regioselectivity is determined in the very first step: Which nitrogen of the hydrazine attacks the ketone?
Troubleshooting Guide: Cyclization Issues
| Symptom | Root Cause | Corrective Action |
| Mixture of 1,3 and 1,5 isomers | Competitive Nucleophilicity: The internal and terminal nitrogens have similar reactivity, or the ketone/ester electrophilicity gap is narrow.[1] | Switch Solvent to TFE: Use 2,2,2-Trifluoroethanol (TFE).[1][2] Fluorinated alcohols stabilize specific transition states via H-bonding, often boosting regioselectivity to >95:5 [1].[1] |
| Wrong Regioisomer (1,5-product) | Steric Clash: If the hydrazine substituent ( | Control pH: Acidic conditions (AcOH) generally favor hydrazone formation first (leading to 1,3-isomer).[1] Basic conditions can favor initial amide formation (1,5-isomer).[1] |
| Incomplete Cyclization (Open Chain) | Stable Intermediate: The hydrazone formed, but failed to cyclize onto the ester. | Increase Temperature/Acid: The second step (cyclization) is slower. Reflux in acetic acid or use a Dean-Stark trap to remove water/alcohol. |
Module 2: Post-Synthetic Functionalization (Alkylation)
Once the ring is formed, alkylating the pyrazolone is notoriously difficult to control. The anion is an ambident nucleophile, capable of reacting at
The HSAB & Steric Rule
-
N-Alkylation (Soft): Favored by soft electrophiles (alkyl iodides) and polar aprotic solvents.
-
O-Alkylation (Hard): Favored by hard electrophiles (sulfonates, acyl chlorides) and highly polar/protic conditions that solvate the nitrogen anion.
FAQ: Alkylation Scenarios
Q: I am observing significant O-alkylation. How do I force N-alkylation? A:
-
Change the Electrophile: Switch from alkyl bromides/tosylates to alkyl iodides .
-
Change the Solvent: Use DMF or DMSO .[2] These solvents solvate the cation (
, ), leaving the "naked" anion free. The nitrogen, being the softer nucleophilic center, prefers the soft carbon of the alkyl iodide. -
Avoid Silver Salts: Never use
; silver coordinates to the nitrogen, forcing the electrophile to attack the oxygen [2].
Q: I need to alkylate N2, but N1 is reacting. Why? A: This is usually a steric issue.[2] If N1 bears a phenyl group, it is sterically crowded.[1] However, N1 is often less nucleophilic due to conjugation with the phenyl ring.
-
Strategy: If you need N2 alkylation on a 1-phenyl-pyrazolone, use a strong base (NaH) in THF.[1] This fully deprotonates the system.
-
Alternative: Use a protecting group strategy . Synthesize the pyrazole with a PMB (para-methoxybenzyl) group on N1, alkylate N2 (which forms a quaternary salt), and then deprotect.[1]
Module 3: Analytical Forensics (Tautomerism)
Researchers often waste weeks thinking their reaction failed because the NMR looks "wrong."
The Tautomeric Trap: Pyrazolones exist in equilibrium between the CH-form (keto), OH-form (phenol/enol), and NH-form .[1]
-
In
: Often exists as the CH-form or H-bonded dimers. -
In
: H-bonds are disrupted; often shifts to the OH-form or NH-form .
Diagnostic Signals:
-
CH-form: Carbonyl signal at ~170 ppm;
is hybridized (~40-50 ppm). -
OH-form:
are aromatic ( , 140-160 ppm); No ketone carbonyl signal.[1]
Experimental Protocols
Protocol A: Regioselective Knorr Synthesis (Fluorinated Alcohol Method)
Best for: Ensuring 1,3-isomer formation over 1,5-isomer.[1]
-
Setup: To a 20 mL vial, add Hydrazine hydrochloride (1.1 equiv) and
-keto ester (1.0 equiv). -
Solvent: Add 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration].
-
Note: TFE is superior to Ethanol for regiocontrol due to H-bond donor ability [1].
-
-
Reaction: Stir at reflux (80 °C) for 2-4 hours. Monitor by LCMS.[2]
-
Workup: Evaporate TFE (rotovap). The product often precipitates. Wash with cold ether.
Protocol B: N-Alkylation of 1-Phenyl-Pyrazolone
Best for: Minimizing O-alkylation.[1]
-
Reagents: Dissolve Pyrazolone (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base: Add
(2.0 equiv). Stir for 15 min at RT. -
Electrophile: Add Alkyl Iodide (1.1 equiv) dropwise.
-
Critical: Do not use Bromides if O-alkylation is a known issue.
-
-
Conditions: Heat to 60 °C for 3 hours.
-
Workup: Pour into water. Extract with EtOAc.[2] Wash organic layer with LiCl (5% aq) to remove DMF.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (2008). Link[1]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations . Bioorganic & Medicinal Chemistry Letters. (2013). Link
-
Regioselective Synthesis of 1-Substituted Pyrazoles . Organic Letters. (2006).[6] Link[1]
-
Tautomerism of pyrazolones: NMR and theoretical study . ResearchGate/Journal of Heterocyclic Chemistry. (2001). Link
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Molecules. (2022).[7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative antioxidant activity: 3-isopropyl-1-phenyl-1H-pyrazol-5-ol vs Edaravone
Executive Summary
Edaravone (MCI-186) is the established clinical gold standard for free radical scavenging in acute ischemic stroke and ALS. It functions primarily as a hydrophilic-to-moderately lipophilic radical scavenger.
3-isopropyl-1-phenyl-1H-pyrazol-5-ol (Isopropyl-Analog) represents a structural evolution designed to enhance lipophilicity. By substituting the C3-methyl group of Edaravone with an isopropyl group, this analog theoretically improves partition into lipid bilayers—the primary site of ferroptosis and lipid peroxidation—while retaining the core pyrazolone pharmacophore responsible for electron transfer.
Verdict:
-
Aqueous Radical Scavenging (DPPH/ABTS): Edaravone is likely superior or equivalent. The bulkier isopropyl group may introduce minor steric hindrance to the active C4-position without significantly improving electron density.
-
Lipid Peroxidation Inhibition: Isopropyl-Analog is projected to be Superior . The increased LogP (approx. +0.9 units) drives higher concentration in cell membranes, protecting phospholipids more effectively than Edaravone.
-
Clinical Utility: Edaravone is FDA-approved; the Isopropyl analog is a research-grade tool compound for probing structure-activity relationships (SAR) in membrane-confined oxidative stress.
Chemical & Structural Analysis[1]
The antioxidant activity of 2-pyrazolin-5-ones hinges on the C4-position , which acts as the nucleophilic center for radical trapping. Both molecules exist in a keto-enol tautomeric equilibrium, but the anionic form is the most reactive species against radicals.
| Feature | Edaravone | 3-isopropyl-1-phenyl-1H-pyrazol-5-ol | Impact on Activity |
| IUPAC Name | 3-methyl-1-phenyl-2-pyrazolin-5-one | 3-isopropyl-1-phenyl-1H-pyrazol-5-ol | N/A |
| C3 Substituent | Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) | Isopropyl increases lipophilicity and electron donation (+I effect). |
| Molecular Weight | 174.20 g/mol | 202.25 g/mol | Isopropyl is heavier; affects diffusion rates slightly. |
| LogP (Est.) | ~1.6 - 1.8 | ~2.5 - 2.7 | Critical: Isopropyl analog partitions 5-10x better into lipid membranes. |
| Steric Hindrance | Low | Moderate | Isopropyl may slightly shield the C4 radical center. |
| Electronic Effect | Weakly electron-donating | Moderately electron-donating | +I effect of isopropyl stabilizes the resultant radical cation slightly better. |
Structural Visualization
Caption: Structural comparison highlighting the C3-substitution difference. The C4 position remains the active site for Hydrogen Atom Transfer (HAT).
Mechanism of Action
Both compounds operate via a Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanism. The pyrazolone anion donates an electron to the free radical (e.g., •OH, ROO•), followed by proton loss, forming a stable pyrazolyl radical.
-
Tautomerization: The keto form equilibrates to the enol/anionic form (pKa ~7.0).
-
Radical Scavenging: The anion attacks the radical species.
-
Stabilization: The resulting radical is delocalized across the pyrazole ring and the N1-phenyl group.
The Isopropyl Advantage: In lipid peroxidation (LPO), the chain reaction occurs deep within the hydrophobic tail region of the phospholipid bilayer. Edaravone, being moderately polar, resides near the polar head groups. The Isopropyl-Analog , with higher lipophilicity, penetrates deeper into the membrane, intercepting lipid peroxyl radicals (LOO•) more efficiently.
Mechanistic Pathway Diagram
Caption: Step-by-step radical scavenging mechanism. The anionic form is the primary reductant.
Comparative Performance Data
The following data compares established values for Edaravone with SAR-projected values for the Isopropyl analog.
Table 1: In Vitro Antioxidant Activity
| Assay | Edaravone (Experimental) | Isopropyl-Analog (Projected) | Rationale |
| DPPH IC50 | 15 - 30 µM | 25 - 40 µM | Steric bulk of isopropyl may slightly hinder approach to the bulky DPPH radical. |
| ABTS TEAC | ~0.9 - 1.0 | ~0.9 | Electron transfer is less sensitive to sterics, but molecular weight increases dose req. |
| Hydroxyl Radical (•OH) | Similar ( | •OH is small and highly reactive; steric effects are negligible. | |
| Lipid Peroxidation (IC50) | 50 µM (Liposomes) | ~20 - 30 µM | Significant Improvement. Higher LogP allows better access to lipid radicals. |
| LogP (Lipophilicity) | 1.68 | 2.55 | Calculated value. Key driver for membrane protection. |
Note: Edaravone data is sourced from Redox Report and J. Pharmacol. Exp. Ther. [1, 2]. Isopropyl projections are based on C3-alkyl substitution trends in pyrazolone antioxidants [3].
Experimental Protocols
To validate the superiority of the Isopropyl analog in membrane systems, the following protocols are recommended.
Protocol A: Lipid Peroxidation Inhibition (TBARS Assay)
Objective: Compare efficacy in preventing membrane damage.
-
Preparation:
-
Prepare Phosphatidylcholine (PC) liposomes or isolate Rat Liver Microsomes .
-
Suspend in Phosphate Buffered Saline (PBS, pH 7.4).
-
-
Induction:
-
Add test compounds (Edaravone vs. Isopropyl-Analog) at concentrations: 1, 10, 50, 100 µM.
-
Initiate peroxidation using AAPH (10 mM) (water-soluble) or AMVN (lipid-soluble) to distinguish phase activity.
-
Incubate at 37°C for 60 minutes.
-
-
Quantification:
-
Add TBA (Thiobarbituric Acid) reagent + TCA (Trichloroacetic acid).
-
Heat at 95°C for 30 mins (pink color formation).
-
Centrifuge and measure absorbance at 532 nm .
-
-
Calculation:
-
% Inhibition =
. -
Self-Validation: Use Trolox as a positive control.
-
Protocol B: DPPH Radical Scavenging
Objective: Measure intrinsic hydrogen donating ability.
-
Reagent: Prepare 0.1 mM DPPH solution in methanol (fresh).
-
Reaction:
-
Mix 100 µL of test compound (10-200 µM) with 100 µL DPPH solution in a 96-well plate.
-
Incubate in dark at Room Temp for 30 mins.
-
-
Measurement:
-
Read Absorbance at 517 nm .[1]
-
Observe color change from Purple (radical) to Yellow (reduced).
-
Workflow Diagram
Caption: Experimental workflow to differentiate intrinsic scavenging (DPPH) from functional membrane protection (TBARS).
References
-
Yamamoto, Y., et al. (1996).[2] "Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one." Redox Report, 2(5), 333-338.[3]
-
Watanabe, K., et al. (1994). "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition.
-
Chauhan, A., et al. (2012). "Structure-Activity Relationship of Antioxidant Pyrazolone Derivatives." Medicinal Chemistry Research.
-
Polidori, M.C., et al. (2001). "Profile of antioxidant activity of Edaravone." British Journal of Pharmacology.
Sources
A Comparative Guide to the FTIR Characteristic Absorption Bands of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups and bonding architecture. This guide offers an in-depth analysis of the expected FTIR characteristic absorption bands for 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, a substituted pyrazolone of significant interest in medicinal chemistry.
The guide will not only present the expected spectral features but also provide a comparative analysis with related pyrazolone derivatives, supported by experimental data from the literature. We will delve into the causality behind experimental choices for spectral acquisition and the critical influence of tautomerism on the resulting spectrum.
The Significance of Pyrazolones and the Role of FTIR
Pyrazolone derivatives are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and dyes. Their biological activities are diverse, ranging from analgesic and anti-inflammatory to anticancer and neuroprotective effects.[1][2] The specific biological function of a pyrazolone derivative is intimately linked to its molecular structure, including the nature and position of its substituents.
FTIR spectroscopy is an indispensable tool in the synthesis and characterization of these compounds. By identifying the characteristic vibrational frequencies of different functional groups, FTIR allows for:
-
Confirmation of Synthesis: Verifying the presence of key functional groups and the successful formation of the pyrazolone ring.
-
Structural Elucidation: Differentiating between isomers and identifying the presence of specific substituents.
-
Tautomeric Analysis: Investigating the equilibrium between different tautomeric forms, which can significantly impact the compound's chemical and biological properties.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is paramount for accurate interpretation. The choice of sampling technique is dictated by the physical state of the analyte. For a solid compound like 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, the potassium bromide (KBr) pellet method is a common and effective approach.
Step-by-Step Protocol for KBr Pellet Preparation and Spectral Acquisition:
-
Sample Preparation:
-
Thoroughly dry both the 3-isopropyl-1-phenyl-1H-pyrazol-5-ol sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture. Moisture will introduce a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the interpretation of N-H or O-H bands from the sample.
-
In an agate mortar, grind a small amount of the sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly until a fine, homogeneous powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
Tautomerism: A Critical Consideration for Pyrazolones
Pyrazol-5-ones can exist in several tautomeric forms, primarily the keto (CH), enol (OH), and zwitterionic (NH) forms. The predominant tautomer is influenced by the solvent, temperature, and the nature of the substituents on the pyrazolone ring.[3] For 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, the two most likely tautomers are the keto and enol forms.
Keto-Enol Tautomerism of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
Caption: Keto-enol tautomerism in 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.
The presence of one or both of these tautomers in the solid state will have a profound impact on the FTIR spectrum, particularly in the regions of O-H and C=O stretching vibrations.
Predicted FTIR Characteristic Absorption Bands of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol
The following table summarizes the predicted characteristic absorption bands for 3-isopropyl-1-phenyl-1H-pyrazol-5-ol, with a comparative analysis based on data from related pyrazolone structures found in the literature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes and Comparative Insights |
| O-H (Enol form) | Stretching | 3400 - 3200 (broad) | The presence of a broad band in this region would be strong evidence for the enol tautomer. The broadness is due to intermolecular hydrogen bonding. In some pyrazolone derivatives, this band can be very broad and may overlap with C-H stretching bands. |
| N-H (Keto form) | Stretching | 3200 - 3100 | If the keto form with an N-H group is present, a band in this region is expected. The position and shape of this band can be influenced by hydrogen bonding.[4] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | These bands are characteristic of the C-H stretching vibrations of the phenyl ring. Typically, they appear as a group of small, sharp peaks.[5] |
| C-H (Aliphatic) | Stretching | 2970 - 2870 | These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl group.[5] |
| C=O (Keto form) | Stretching | 1710 - 1680 | A strong absorption band in this region is a key indicator of the keto tautomer. The exact position can be influenced by conjugation and hydrogen bonding. For instance, 1,3-diphenyl-5-pyrazolone shows a C=O stretch at 1699 cm⁻¹.[5] |
| C=N (Pyrazole ring) | Stretching | 1600 - 1580 | This band is characteristic of the C=N stretching vibration within the pyrazole ring. In some pyrazole derivatives, this band is observed around 1590 cm⁻¹.[1][2] |
| C=C (Aromatic) | Stretching | 1600 - 1450 | The phenyl group will exhibit several bands in this region due to C=C bond stretching vibrations. These are often sharp and of medium to strong intensity. |
| C-H (Aliphatic) | Bending | 1470 - 1450 and 1385 - 1365 | These bands correspond to the bending vibrations of the methyl groups in the isopropyl substituent. The band around 1380 cm⁻¹ is often a doublet, characteristic of a gem-dimethyl group. |
| C-N (Pyrazole ring) | Stretching | 1300 - 1200 | The C-N stretching vibrations of the pyrazole ring typically appear in this region. |
| C-O (Enol form) | Stretching | 1260 - 1180 | If the enol tautomer is present, a C-O stretching band is expected in this region. |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | The substitution pattern on the phenyl ring can be inferred from the strong bands in this region. A monosubstituted phenyl ring typically shows strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹. |
Comparative Analysis with Other Pyrazolone Derivatives
To further refine our predictions, let's compare with the reported FTIR data of similar compounds:
-
1,3-Diphenyl-5-pyrazolone: This compound exhibits characteristic bands at 3067-3044 cm⁻¹ (aromatic C-H), 2956-2911 cm⁻¹ (aliphatic C-H, likely from trace impurities or misinterpretation in the source), and a strong C=O stretch at 1699 cm⁻¹.[5] The presence of the C=O band suggests the keto form is significant.
-
Other Pyrazolone Derivatives: Studies on various pyrazolone derivatives consistently report a strong band in the 1710-1680 cm⁻¹ range, attributed to the C=O stretching of the pyrazolone ring.[2][6] The C=N stretching of the pyrazole ring is also a common feature, typically observed around 1590 cm⁻¹.[1][2]
The presence of the isopropyl group in our target molecule is expected to introduce prominent aliphatic C-H stretching and bending vibrations, which would be absent or less intense in pyrazolone derivatives without alkyl substituents.
Workflow for Comprehensive Characterization
While FTIR provides valuable information, a comprehensive characterization of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol requires a multi-technique approach.
Comprehensive Characterization Workflow
Caption: A multi-technique workflow for the comprehensive characterization of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for determining the precise connectivity of atoms and can provide definitive evidence for the predominant tautomeric form in solution.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Elemental Analysis: This technique provides the empirical formula of the compound, confirming its elemental composition.
Conclusion
The FTIR spectrum of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol is expected to be rich in information, reflecting the presence of the phenyl, isopropyl, and pyrazolone moieties. The key to a successful interpretation lies in understanding the potential for tautomerism and its influence on the O-H and C=O stretching regions. By following a rigorous experimental protocol and comparing the obtained spectrum with data from related compounds, researchers can confidently use FTIR spectroscopy as a powerful tool in the characterization of this and other novel pyrazolone derivatives. This guide provides a solid foundation for such an analysis, emphasizing the importance of a multi-faceted approach to structural elucidation in modern chemical research.
References
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
-
Zecchina, A., et al. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 469-474. [Link]
-
Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone... ResearchGate. [Link]
-
Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2021). PMC. [Link]
-
Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. (1971). Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations. (2006). Request PDF. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Indian Academy of Sciences. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Technical Guide: UV-Vis Absorption Spectra of 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol Metal Complexes
Executive Summary
Objective: This guide provides a comparative technical analysis of the UV-Vis spectral behaviors of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol (IP-Pz) and its transition metal complexes (Cu(II), Ni(II), Co(II)).[1]
Significance: Pyrazolone derivatives are critical scaffolds in drug development (e.g., Edaravone analogs) and catalysis. The substitution of the standard methyl group (position 3) with an isopropyl group introduces specific steric bulk and lipophilicity changes. This guide focuses on identifying complexation through spectral shifts (
Part 1: Ligand Chemistry & Tautomeric Equilibrium
To interpret the spectra, one must first understand the ligand's ground state. 3-isopropyl-1-phenyl-1H-pyrazol-5-ol exists in a tautomeric equilibrium that is solvent-dependent.
-
Form A (OH-form): Predominant in polar solvents and solid state; responsible for O-coordination.
-
Form B (NH-form/CH-form): Keto-imine tautomers.
Steric Impact: Unlike the common 3-methyl analog, the 3-isopropyl group exerts a positive inductive effect (+I) while increasing steric hindrance near the N-coordination site. This results in a subtle bathochromic shift in the ligand's baseline spectrum compared to methyl-pyrazolones due to hyperconjugation.
DOT Diagram: Tautomerism & Coordination Pathway
Caption: Tautomeric shift of IP-Pz leading to metal coordination, influenced by isopropyl steric bulk.
Part 2: Comparative UV-Vis Analysis
The formation of the complex is validated by two primary spectral features:
-
Ligand-Based Shifts (
): A Red Shift (Bathochromic) indicating extended conjugation upon chelation. -
Metal-Based Bands (d-d transitions): Appearance of weak bands in the visible region (400–800 nm).
Comparative Data Table: Ligand vs. Complexes
The following data represents typical spectral values for 3-substituted-1-phenyl-5-pyrazolone systems in Methanol/Ethanol.
| Compound | Transition Assignment | Geometry / Color | |
| Ligand (IP-Pz) | 255 - 265 | Colorless | |
| 310 - 320 | |||
| Cu(II) Complex | 275 - 285 | Ligand shift (Red shift) | Green/Blue |
| 650 - 750 | Distorted Octahedral | ||
| Ni(II) Complex | 278 - 288 | Ligand shift | Light Green |
| ~400, ~620 | Octahedral | ||
| Co(II) Complex | 275 - 280 | Ligand shift | Pink (Oct) / Blue (Tet) |
| ~520 | Octahedral |
Key Observation: The 3-isopropyl ligand exhibits a
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the isolation of the thermodynamically stable bis-chelate
Materials
-
Ligand: 3-isopropyl-1-phenyl-1H-pyrazol-5-ol (1 mmol)
-
Metal Salts: Acetates are preferred over chlorides to act as a self-buffering agent, aiding deprotonation.
-
Solvent: Ethanol (Absolute).
Workflow Diagram
Caption: Step-by-step synthesis workflow for metal-pyrazolone complexes.
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol in 20 mL of hot absolute ethanol. Ensure complete dissolution to avoid ligand contamination in the final product.
-
Metal Addition: Prepare a solution of 0.5 mmol Metal(II) Acetate in 10 mL ethanol. Add this dropwise to the ligand solution under constant stirring.
-
Why Acetate? The acetate ion acts as a weak base, facilitating the deprotonation of the enolic -OH group, which is necessary for neutral complex formation.
-
-
Reflux: Heat the mixture to reflux (
C) for 3 hours.-
Validation: A distinct color change (e.g., colorless to deep green for Cu) confirms coordination.
-
-
Isolation: Concentrate the solution to half volume and cool to
C overnight. Filter the precipitate.[2] -
Purification: Wash with cold ethanol (removes unreacted ligand) followed by diethyl ether (removes moisture).
Part 4: Interpretation of Results
Ligand Field Splitting (d-d Transitions)
The isopropyl group adds steric bulk, which may prevent perfect octahedral geometry, especially in Cu(II) complexes.
-
Cu(II): Often shows a broad asymmetric band centered around 650–700 nm. This broadening is due to the Jahn-Teller distortion , typical for
systems. -
Ni(II): Three spin-allowed transitions are expected for octahedral geometry. If the isopropyl steric hindrance forces a tetrahedral arrangement, a more intense blue band would appear (not typical for this ligand class but possible).
Charge Transfer (LMCT)
High-intensity bands in the 350–400 nm region often obscure weaker d-d transitions. These are Ligand-to-Metal Charge Transfer bands, indicating strong covalency in the M-O bond.
Comparison with Alternatives
-
Vs. 3-Methyl Analog: The 3-isopropyl complexes generally show higher solubility in non-polar solvents (due to the alkyl chain) and slightly lower thermal stability due to steric strain.
-
Vs. Uncomplexed Ligand: The disappearance of the broad O-H stretching vibration in IR (approx. 3200-3400 cm⁻¹) and the redshift in UV-Vis confirm successful complexation.
References
-
Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Camerino. Link
-
Alam, M. S., et al. (2023).[3] Synthesis, Crystal Structure, Biological Evaluation... of Pyrazolone-Azomethine Analogs. Journal of Molecular Structure. Link
-
Bagdatli, E., et al. (2017). Synthesis and structural characterization of new oxovanadium(IV) complexes derived from azo-5-pyrazolone. Journal of Molecular Structure. Link
-
ChemScene. (n.d.). Product Data: 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol (CAS 925644-86-6).[4] Link
-
Dalal Institute. (2019). Electronic Spectra of Transition Metal Complexes. Link
Sources
Safety Operating Guide
Laboratory Safety & Disposal Guide: 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol
Executive Summary & Compound Verification
Core Directive: This guide outlines the safe handling and disposal of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol .[1] Due to its structural similarity to Edaravone (MCI-186), this compound must be treated as a bioactive heterocyclic intermediate. It is not a P-listed or U-listed acute hazardous waste under US EPA regulations (40 CFR § 261.33), but it requires management as a hazardous chemical waste due to its oral toxicity and irritant properties.
Operational Rule: Under no circumstances should this compound be disposed of via sanitary sewer systems. High-temperature incineration is the only validated method for destruction.
Chemical Identity Verification
Before proceeding, verify you are handling the correct substance using the physicochemical markers below.
| Property | Specification |
| Chemical Name | 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol |
| CAS Number | 925644-86-6 |
| Synonyms | 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol; 3-isopropyl-1-phenyl-2-pyrazolin-5-one (Tautomer) |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water |
Hazard Profile & Safety Logic (SAR Analysis)
As specific toxicological data for this exact CAS is limited, we apply Structure-Activity Relationship (SAR) logic using its methyl-analog, Edaravone (CAS 89-25-8) , as the safety proxy.
GHS Classification (Conservative Approach)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][5]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]
The "Tautomer Trap"
Scientist's Note: This compound exists in equilibrium between the enol form (pyrazol-5-ol) and the keto form (pyrazolin-5-one).
-
Why this matters: In solution, the tautomeric state affects reactivity with oxidizers. Do not mix high concentrations of this waste with strong oxidizing acids (Nitric, Chromic) as pyrazolones can undergo rapid, exothermic oxidation.
Disposal Decision Logic
The following flowchart illustrates the mandatory decision-making process for disposing of 3-isopropyl-1-phenyl-1H-pyrazol-5-ol.
Figure 1: Decision matrix for segregating pyrazolone waste streams based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stock, weighing boat residues, contaminated paper towels.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.
-
Bagging: Place the waste inside a clear, sealable polyethylene bag (secondary containment) before placing it in the drum. This prevents dust generation upon reopening the drum.
-
Labeling:
-
Must read: "Hazardous Waste - Solid - Toxic/Irritant."
-
Constituents: List "3-Isopropyl-1-phenyl-1H-pyrazol-5-ol" explicitly.
-
-
Destruction: Ship to an RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Applicability: HPLC effluent, mother liquors, dissolved stock.
-
Segregation Rule:
-
If dissolved in DMSO, Methanol, or Ethanol : Segregate into Non-Halogenated Organic Waste .
-
If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Organic Waste .
-
-
Precipitation Check (Self-Validating Step):
-
Action: Before pouring a concentrated DMSO stock into a large carboy of waste ethanol/water, take a 1 mL aliquot and mix it in a test tube.
-
Reasoning: If the compound precipitates rapidly upon mixing, it may clog the waste container opening or form sludge.
-
Correction: If precipitation occurs, dilute the stock further with the compatible solvent before disposal.
-
-
Aqueous Waste:
-
NEVER pour down the sink. Even if water-soluble, pyrazoles are persistent environmental pollutants.
-
Collect in "Aqueous Hazardous Waste" containers. Adjust pH to 5–9 if the solution is highly acidic/basic to prevent container degradation.
-
Protocol C: Empty Containers (The "RCRA Empty" Rule)
Glass vials or bottles that contained the pure solid.
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (Ethanol or Acetone is recommended).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (Protocol B). Do not pour rinsate down the drain.
-
Defacing: Deface the label using a permanent marker.
-
Final Disposal: The triple-rinsed container can now be discarded in standard laboratory glass trash (unless local site EHS rules are stricter).
Spill Response & Decontamination
Scenario: A 500mg bottle of solid powder drops and shatters on the bench.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 respirator or work inside a fume hood.
-
Containment: Do not use a wet cloth immediately (this spreads the material). Cover the spill with a dry paper towel to prevent air currents from spreading dust.
-
Dry Cleanup: Gently sweep the powder onto a dustpan or index card. Place recovered solid into the Solid Hazardous Waste bin.
-
Solvent Wash:
-
Wet a paper towel with Ethanol (70% or higher) .
-
Wipe the area from the outside in to avoid spreading the contamination.
-
Why Ethanol? The compound is poorly soluble in water; water alone will just smear the hydrophobic solid. Ethanol ensures solubilization and removal.
-
-
Final Wash: Clean the surface with soap and water.[1][2][3][4][6][7]
-
Waste: Dispose of all gloves and wipes in the Solid Hazardous Waste bin.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5326886, Edaravone (Analog). Retrieved February 21, 2026, from [Link]
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved February 21, 2026, from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
